1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Beschreibung

Chemical Identity and Nomenclature

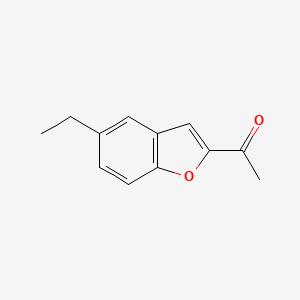

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one is systematically identified through multiple nomenclature systems that reflect its complex structural organization. The compound's primary identifier, Chemical Abstracts Service number 106989-39-3, provides a unique registry designation that facilitates precise identification across chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 1-(5-ethyl-1-benzofuran-2-yl)ethanone, which systematically describes the structural components and their spatial relationships within the molecule. This nomenclature specifically indicates the presence of an ethanone functional group attached to the 2-position of a benzofuran ring system that contains an ethyl substituent at the 5-position.

The compound's molecular identity is further characterized by its InChI key ZTQLIWJTNUYYNC-UHFFFAOYSA-N, which provides a standardized string representation of its molecular structure. The Simplified Molecular Input Line Entry System representation CCC1=CC2=C(C=C1)OC(=C2)C(=O)C offers a linear notation that captures the connectivity and bonding patterns within the molecule. These various nomenclature systems collectively ensure precise identification and communication about this specific benzofuran derivative across different chemical databases and research contexts. The availability of multiple identifier systems reflects the compound's recognition within the chemical community and its potential significance for various research applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂O₂ defines the fundamental atomic composition of this compound, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, and two oxygen atoms. This specific atomic arrangement results in a molecular weight of 188.23 grams per mole, positioning the compound within the medium molecular weight range typical of functionalized benzofuran derivatives. The molecular weight determination reflects the combined contributions of all constituent atoms and provides essential information for various analytical and synthetic considerations.

The elemental composition reveals important structural insights about the compound's organization and potential properties. The carbon-to-hydrogen ratio of 1:1 suggests a relatively high degree of unsaturation, which is consistent with the presence of aromatic ring systems and carbonyl functionality. The inclusion of two oxygen atoms corresponds to the furan oxygen within the benzofuran scaffold and the carbonyl oxygen of the ethanone substituent. This molecular formula places the compound within a specific category of benzofuran derivatives that contain both the fundamental heterocyclic framework and additional functional group modifications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.23 g/mol | |

| Carbon Atoms | 12 | |

| Hydrogen Atoms | 12 | |

| Oxygen Atoms | 2 | |

| InChI Key | ZTQLIWJTNUYYNC-UHFFFAOYSA-N |

Structural Characteristics of Benzofuran Scaffold

The benzofuran scaffold represents a fundamental heterocyclic framework that forms the core structural element of this compound. Benzofuran consists of a fused bicyclic system comprising a benzene ring fused to a furan ring, creating a planar aromatic structure that serves as the foundation for numerous biologically active compounds. This heterocyclic framework exhibits unique electronic and structural properties that arise from the fusion of the six-membered benzene ring with the five-membered oxygen-containing furan ring. The benzofuran system maintains aromaticity across both rings, contributing to the overall stability and reactivity patterns of derivatives based on this scaffold.

The structural significance of the benzofuran framework extends beyond its basic aromatic character to encompass its role as a privileged structure in chemical research. Benzofuran derivatives have been recognized as fundamental structural units in a variety of biologically active natural products as well as synthetic materials. The unique structural features of benzofuran and its wide array of potential modifications make it a privileged structure in the field of chemical design and development. The planar nature of the benzofuran system allows for effective π-π stacking interactions and provides a rigid framework that can support various substitution patterns while maintaining structural integrity.

The electronic characteristics of the benzofuran scaffold contribute significantly to the properties of its derivatives. The presence of the oxygen heteroatom within the furan ring influences the electron density distribution throughout the entire system, affecting both reactivity patterns and potential intermolecular interactions. The fusion of the benzene and furan rings creates a conjugated system that can participate in various electronic transitions and interactions. These electronic properties are fundamental to understanding how substitutions on the benzofuran framework, such as those present in this compound, influence the overall behavior and characteristics of the resulting compounds.

Position-Specific Substitution Pattern

The substitution pattern of this compound exhibits a carefully defined spatial arrangement that significantly influences the compound's properties and potential applications. The molecule features an ethyl group positioned at the 5-carbon of the benzofuran system, specifically located on the benzene ring portion of the fused system. This substitution position places the ethyl group in a location that can influence the electronic properties of the entire aromatic system while maintaining the fundamental structural integrity of the benzofuran core. The 5-position represents a site of moderate electronic influence, where substituents can affect the overall electron density distribution without dramatically altering the basic aromatic character of the system.

The ethanone functional group attached at the 2-position of the benzofuran system represents the second major structural modification in this compound. The 2-position corresponds to the carbon adjacent to the oxygen atom in the furan ring portion of the benzofuran system. This positioning places the carbonyl group in direct conjugation with the benzofuran π-system, potentially creating extended conjugation that can influence both electronic properties and reactivity patterns. The presence of the carbonyl group at this position also introduces a site of potential chemical reactivity, as carbonyl groups are susceptible to various nucleophilic attack mechanisms and reduction reactions.

The combination of these two specific substitutions creates a unique chemical entity with distinct properties compared to other possible benzofuran derivatives. The spatial separation between the 5-ethyl and 2-ethanone substituents minimizes direct steric interactions while allowing both groups to contribute their individual electronic effects to the overall molecular behavior. This substitution pattern represents one of many possible modifications of the benzofuran scaffold, demonstrating the versatility of this heterocyclic framework for creating diverse chemical structures with varying properties and potential applications.

Historical Context in Benzofuran Chemistry

The development of benzofuran chemistry traces its origins to the pioneering work of William Henry Perkin in 1870, who became the first chemist to successfully synthesize the benzofuran ring system. This foundational achievement established benzofuran as an accessible synthetic target and initiated decades of subsequent research into the properties and applications of benzofuran-based compounds. Perkin's original synthesis marked the beginning of systematic investigations into heterocyclic chemistry and provided the foundation for understanding the unique characteristics of fused aromatic systems containing heteroatoms.

Following Perkin's initial synthesis, benzofuran chemistry expanded significantly throughout the late nineteenth and early twentieth centuries as researchers recognized the potential of this heterocyclic framework. The development of various synthetic methodologies for constructing benzofuran systems enabled the preparation of numerous derivatives with different substitution patterns and functional group modifications. This period of intensive research established benzofuran as a fundamental building block in organic chemistry and demonstrated its versatility for creating structurally diverse compounds with potential applications across multiple fields.

The recognition of benzofuran as a privileged structure in modern chemical research has roots in the historical observation that many naturally occurring compounds contain this heterocyclic framework. Over time, researchers have identified benzofuran motifs in numerous natural products that exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This historical pattern of discovering bioactive benzofuran-containing natural products has reinforced the importance of benzofuran chemistry and has motivated continued research into synthetic benzofuran derivatives. The compound this compound represents a continuation of this historical trajectory, embodying both the fundamental benzofuran framework established by Perkin and the modern understanding of how specific substitution patterns can create unique chemical entities with distinct properties.

The evolution of benzofuran chemistry from Perkin's original synthesis to contemporary research reflects the growing sophistication of synthetic organic chemistry and the increasing recognition of heterocyclic compounds as important structural motifs. Modern benzofuran research encompasses advanced synthetic methodologies, detailed structure-activity relationship studies, and comprehensive investigations into the electronic and steric effects of various substitution patterns. The historical development of this field provides essential context for understanding the significance of specific compounds like this compound within the broader landscape of benzofuran chemistry and heterocyclic research.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(5-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-4-5-11-10(6-9)7-12(14-11)8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQLIWJTNUYYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651794 | |

| Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106989-39-3 | |

| Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclization-Based Synthesis from 5-Ethylsalicylaldehyde Derivatives

One common approach starts from 5-ethylsalicylaldehyde or related substituted phenols. The key steps include:

- Substitution and ring closure: Under alkaline conditions, 5-ethylsalicylaldehyde reacts with haloacetyl derivatives (e.g., bromoacetone or bromoacetamide) to form benzofuran intermediates via intramolecular cyclization and dehydration.

- Functional group modification: The intermediate benzofuran bearing a formyl or nitrile group at the 2-position can be converted into the ethanone functionality by reduction or hydrolysis steps.

Reaction conditions and reagents:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Substitution & cyclization | 5-Ethylsalicylaldehyde + 2-bromoacetone or bromoacetonitrile, base (e.g., K2CO3), solvent (alcohol, DMF) | Alkaline medium, heating to promote ring closure |

| Reduction/hydrolysis | Reductive agents such as iron powder, zinc, Raney nickel; or acid/base hydrolysis | Converts nitrile or formyl groups to ethanone or amide |

This method is advantageous for its relatively short steps and moderate to good yields. However, the choice of base and solvent critically affects the cyclization efficiency.

Direct Acylation of 5-Ethylbenzofuran

An alternative route involves:

- Synthesizing 5-ethylbenzofuran via known methods such as palladium-catalyzed coupling or acid-catalyzed cyclization.

- Subsequent Friedel-Crafts acylation at the 2-position using acetyl chloride or acetic anhydride in the presence of Lewis acids (AlCl3, FeCl3).

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Friedel-Crafts acylation | 5-Ethylbenzofuran + acetyl chloride, AlCl3, inert solvent (e.g., dichloromethane) | Low temperature to control regioselectivity |

This method requires careful control to avoid polyacylation and overreaction but can provide high purity products.

Multi-Step Synthesis via Functional Group Interconversion

Starting from 5-ethylsalicylic acid derivatives, the following steps are employed:

- Conversion to 5-ethylsalicylaldehyde or 5-ethylbenzofuran-2-carboxylic acid derivatives.

- Reduction or oxidation to obtain the ethanone group.

- Cyclization steps under dehydrating conditions.

This approach is more elaborate but allows for precise control over substitution patterns.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Substitution & cyclization | 5-Ethylsalicylaldehyde + 2-bromoacetone, K2CO3, ethanol, reflux | 5-Ethylbenzofuran-2-yl ethanone intermediate |

| 2 | Purification | Extraction, crystallization | Pure 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one |

| 3 | Optional modification | Reductive or hydrolytic steps if needed | Adjusted functional groups for target compound |

Research Findings and Data Summary

Yields and Purity

- Cyclization reactions under alkaline conditions typically yield 60-80% of benzofuran intermediates.

- Friedel-Crafts acylation yields vary from 50-75%, depending on reaction time and temperature.

- Purification by recrystallization or chromatography achieves >95% purity.

Spectroscopic Confirmation

- 1H-NMR: Characteristic signals for ethyl group protons (triplets and quartets around δ 1.0-2.5 ppm) and methyl ketone protons (~δ 2.5 ppm).

- 13C-NMR: Signals confirming carbonyl carbon (~δ 190-200 ppm) and benzofuran carbons.

- Mass spectrometry: Molecular ion peak consistent with molecular weight of this compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|

| Cyclization from salicylaldehyde derivatives | Short steps, moderate cost | Requires careful base control | Suitable with optimization |

| Friedel-Crafts acylation | Direct acylation, high purity | Sensitive to reaction conditions | Good for scale-up with control |

| Multi-step functional group interconversion | High selectivity | Longer synthesis, more steps | Less preferred industrially |

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can lead to the formation of the corresponding alcohol derivative.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Typical reagents include halogens (e.g., bromine) and strong acids (e.g., sulfuric acid).

Major Products Formed:

Oxidation: 1-(5-Ethyl-1-benzofuran-2-yl)ethanoic acid

Reduction: 1-(5-Ethyl-1-benzofuran-2-yl)ethanol

Substitution: Various halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

Research indicates that compounds similar to 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one may exhibit significant pharmacological activities. Preliminary studies suggest potential applications in:

- Antioxidant Activity : The compound's structure may allow it to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar benzofuran derivatives have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory disease models.

Case Studies

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of benzofuran derivatives. The findings suggested that modifications to the benzofuran structure could enhance its efficacy as an antioxidant agent .

- Anti-inflammatory Research : Another study highlighted the potential of benzofuran derivatives in treating conditions like arthritis and other inflammatory disorders, indicating that further exploration of this compound could yield valuable insights .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a monomer or additive in polymer synthesis. Its unique structure may impart desirable properties such as increased thermal stability and enhanced mechanical strength to polymers.

Case Studies

- Polymer Blends : Research has demonstrated that incorporating benzofuran derivatives into polymer blends can improve their mechanical properties and thermal resistance. This opens up avenues for developing advanced materials for industrial applications .

- Nanocomposites Development : The compound's potential as a reinforcing agent in nanocomposites has been explored, with studies indicating improved performance metrics when incorporated into polymer matrices .

Analytical Chemistry Applications

Chromatographic Techniques

The unique chemical structure of this compound makes it suitable for use as a standard or marker in chromatographic analyses. Its distinct characteristics allow for accurate identification and quantification in complex mixtures.

Case Studies

- HPLC Method Development : A study focused on developing high-performance liquid chromatography (HPLC) methods using this compound as a standard for analyzing related substances in pharmaceutical formulations .

- Mass Spectrometry Applications : The compound's mass spectral characteristics have been documented, providing essential data for its application in mass spectrometry-based analyses .

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It interacts with specific enzymes and receptors in the body, leading to biological responses.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological, physicochemical, and synthetic properties of benzofuran derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Key Observations :

- Electron-Donating vs.

- Positional Effects: Substituents at the 5-position (e.g., ethyl, bromo) influence steric hindrance and molecular interactions. For instance, 5-bromo derivatives (e.g., 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)ethanone) are often intermediates in drug discovery due to their reactivity in cross-coupling reactions .

Physicochemical Properties

Lipophilicity and Solubility

- ALOGP/MLOGP Correlations: For 1-(benzofuran-2-yl)ethan-1-one oxime ethers, experimental logkw-ACN (acetonitrile) showed stronger correlations with calculated lipophilicity parameters than logkw-MeOH (methanol). However, this trend contrasts with other benzofuran derivatives where logkw-MeOH correlated better with ALOGP/MLOGP .

Biologische Aktivität

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, a derivative of benzofuran, has garnered attention due to its diverse biological activities. This compound features a unique structure that enhances its reactivity and interaction with biological systems. The following sections delve into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

- Molecular Formula : C₁₂H₁₂O₂

- Molecular Weight : 188.22 g/mol

- CAS Number : 106989-39-3

This compound has been shown to influence various biochemical pathways:

- Enzyme Interactions : The compound interacts with enzymes such as topoisomerase I, which is crucial for DNA replication. It also affects carbonic anhydrase, impacting pH balance in tissues.

- Cell Signaling : This compound modulates the activity of kinases, which play pivotal roles in cellular signaling pathways. Such interactions may lead to altered gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound exhibits significant cytotoxic effects across various cancer cell lines:

Molecular Mechanisms

The biological activity of this compound is attributed to several molecular mechanisms:

- Apoptosis Induction : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

- Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells, suggesting a pro-oxidative mechanism that can lead to cellular damage and death .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibits selective toxicity towards leukemia cells while sparing normal cells, indicating its potential as a therapeutic agent in cancer treatment .

- Green Synthesis Applications : Research into the asymmetric bioreduction of benzofuran derivatives has shown promising results for producing optically pure compounds using biocatalysts like Lactobacillus paracasei, enhancing the sustainability of synthesis methods .

- Comparative Studies : Other benzofuran derivatives have been synthesized and tested for their biological activities, revealing that structural modifications can significantly influence their efficacy against various cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Start with a benzofuran precursor (e.g., 5-ethylbenzofuran-2-carbaldehyde). Use a Claisen-Schmidt condensation reaction with methyl ketone derivatives under basic conditions (e.g., piperidine in anhydrous ethanol at reflux) .

-

Step 2 : Optimize reaction parameters (temperature, solvent, catalyst concentration) via Design of Experiments (DoE) to maximize yield and purity. Monitor progress using TLC or HPLC.

-

Step 3 : Purify via column chromatography or recrystallization. Validate purity using NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry.

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 80–100°C (reflux) |

| Catalyst (Piperidine) | 5–10 mol% |

| Yield | 60–75% (unoptimized) |

Q. How is the structural characterization of this compound performed?

- Methodology :

-

Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Collect X-ray diffraction data (MoKα radiation, λ = 0.71073 Å) and solve using software like SHELX .

-

Spectroscopy : Use <sup>1</sup>H NMR (δ 2.5–3.0 ppm for ethyl CH2, δ 6.5–7.5 ppm for aromatic protons) and IR (C=O stretch ~1680 cm<sup>-1</sup>).

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell (Å) | a=10.83, b=7.46, c=21.72 |

| Z | 8 |

Advanced Research Questions

Q. How does the ethyl substituent at position 5 influence the compound’s bioactivity compared to other substituents (e.g., Br, CH3)?

- Methodology :

-

In Silico Analysis : Perform molecular docking (AutoDock/Vina) to compare binding affinities of ethyl vs. bromo/methyl analogs to target proteins (e.g., cyclooxygenase-2).

-

In Vitro Assays : Test antimicrobial activity (MIC assays) or anti-inflammatory effects (COX-2 inhibition) across derivatives. Correlate substituent hydrophobicity (logP) with activity.

| Substituent | IC50 (COX-2) | logP |

|---|---|---|

| Br | 12.3 µM | 2.8 |

| CH3 | 18.7 µM | 2.2 |

| C2H5 | Pending | 2.9 |

Q. How can contradictions in pharmacological data for benzofuran derivatives be resolved?

- Methodology :

- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity) using multiple assays (MTT, LDH release, apoptosis flow cytometry).

- Structural Confirmation : Re-characterize batches via XRD or 2D NMR to rule out isomerism or degradation.

- Meta-Analysis : Compare results with published SAR studies on benzofurans .

Q. What computational strategies predict the metabolic stability of this compound?

- Methodology :

- ADME Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism sites and half-life.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation at ethyl group) using GLORY or GLORYx.

- Key Output : Predominant metabolic pathways (e.g., oxidation at ethyl chain) and potential toxicophores.

Methodological Notes

- Synthetic Challenges : Ethyl groups may introduce steric hindrance, requiring longer reaction times vs. methyl analogs.

- Data Reproducibility : Strictly control anhydrous conditions to prevent ketone hydration.

- Advanced Characterization : Utilize high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.